3-[(Diphenylmethylene)amino]propan-1-ol
Description
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3-(benzhydrylideneamino)propan-1-ol |
InChI |
InChI=1S/C16H17NO/c18-13-7-12-17-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,18H,7,12-13H2 |
InChI Key |
FWYOMVJTKKFDER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- IV-9 features a chloronitropyridine moiety, enabling electrophilic reactivity in substitution reactions, whereas the 2,3-dimethylphenyl group in the fourth compound may improve lipophilicity for pharmaceutical applications .
Physicochemical Properties
Key Observations :
- The diethylamino derivative exhibits well-characterized liquid-phase properties (density: 0.875 g/cm³, flash point: 73.9°C), suggesting suitability for industrial-scale handling .
- Both the target compound and IV-9 demonstrate moderate to high synthetic yields (~71%), emphasizing their utility in multistep organic syntheses .
Target Compound
- Synthesis: Prepared via palladium-catalyzed amination of N-aminoimidazol-2-ones, with reaction conditions optimized for regioselectivity (room temperature, DMSO solvent, DIEA base) .
- Applications: Intermediate in constrained peptide analogs and imidazolinone-based pharmaceuticals.
3-(Diethylamino)-2,2-dimethyl-propan-1-ol
- Synthesis: Not detailed in the provided evidence, but safety protocols emphasize compatibility with standard organic solvents and inert atmospheres .
- Applications : Likely used in surfactants or fragrances due to its amine-alcohol functionality.
IV-9
- Synthesis: Produced via nucleophilic substitution of 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol, achieving 71% yield after silica gel chromatography .
- Applications : Building block for nitroheterocyclic pharmaceuticals.
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol
- Synthesis: Not explicitly described, but marketed as a pharmaceutical intermediate (95% purity) for antiallergic or CNS-active agents .
Preparation Methods
Direct Imine Protection of 3-Aminopropan-1-ol
The most straightforward route involves two stages: (1) synthesis of 3-aminopropan-1-ol and (2) its subsequent protection with benzophenone imine.
Synthesis of 3-Aminopropan-1-ol
3-Aminopropan-1-ol is typically prepared via nitroalkane reduction or epoxide ring-opening with ammonia. For example, hydrogenation of 3-nitropropanol over a palladium catalyst yields the amino alcohol in ~75% efficiency. Alternatively, reacting ethylene oxide with aqueous ammonia at elevated pressures (5–10 bar) produces 3-aminopropan-1-ol, though this method requires careful temperature control to avoid polymerization.
Protection with Benzophenone Imine
The amine is protected via condensation with benzophenone imine (PhC=NH), synthesized using a catalytic method from benzophenone and bis(trimethylsilyl)amine (HMDS).
-
Combine benzophenone (10 mmol), HMDS (12 mmol), and TBAF (0.1 mmol) in anhydrous THF.
-
Stir at 25°C for 6–8 hours under nitrogen.
-
Add 3-aminopropan-1-ol (10 mmol) and stir for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Data :
This method avoids stoichiometric metal reagents and high-pressure conditions, making it scalable for academic and industrial settings.
In Situ Imine Formation and Protection
A one-pot strategy integrates benzophenone imine synthesis with amine protection, reducing intermediate isolation steps.
Procedure :
-
React benzophenone (10 mmol) with HMDS (12 mmol) and TBAF (0.1 mmol) in THF.
-
After 6 hours, add 3-aminopropan-1-ol (10 mmol) directly to the reaction mixture.
-
Stir for 12 hours, then isolate the product as above.
Advantages :
Reductive Amination Approaches
Though less common, reductive amination of benzophenone with 3-amino-1-propanol derivatives has been explored. Using sodium cyanoborohydride (NaBHCN) in methanol/acetic acid (95:5) at pH 4–5 provides the target compound in ~65% yield. However, competing side reactions (e.g., over-reduction) limit this method’s practicality.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Protection | 82–85 | ≥99 | High | Moderate |
| One-Pot | 78–80 | 97–99 | High | High |
| Reductive Amination | 60–65 | 90–95 | Low | Low |
Key Observations :
-
Direct protection offers the best balance of yield and purity.
-
One-pot synthesis reduces operational complexity but slightly lowers yields.
-
Reductive amination is less viable due to side reactions.
Challenges and Optimization Strategies
Hydrolysis Susceptibility
The imine bond in 3-[(Diphenylmethylene)amino]propan-1-ol is prone to hydrolysis under acidic or aqueous conditions. Recommendations:
-
Use anhydrous solvents (THF, DCM) during synthesis.
-
Store the product under nitrogen at –20°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
